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Introduction
Skin aging is a complex biological process characterized by the progressive deterioration of

skin structure and function, leading to wrinkles, sagging, and loss of elasticity. This process is

driven by both intrinsic factors (e.g., genetics, cellular metabolism) and extrinsic factors (e.g.,

UV radiation, pollution). A key contributor to skin aging is the degradation of the extracellular

matrix (ECM), primarily composed of collagen and elastin, by matrix metalloproteinases

(MMPs). Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), and pro-

inflammatory cytokines further accelerate this process.

Laricitrin, a flavonoid found in various plants, and its derivatives have emerged as promising

candidates for anti-aging interventions due to their antioxidant and anti-inflammatory

properties. This document provides detailed application notes and protocols based on a study

of Laricitrin 3-Rutinoside (L3R), a derivative isolated from Ginkgo biloba fruits, and its effects

on mitigating the signs of skin aging in vitro.

Mechanism of Action
Laricitrin 3-Rutinoside has been shown to exert its anti-aging effects on skin cells, specifically

Normal Human Dermal Fibroblasts (NHDFs), through a multi-faceted approach. When skin

cells are exposed to inflammatory triggers like Tumor Necrosis Factor-alpha (TNF-α), a

cascade of events leading to skin aging is initiated. TNF-α stimulates the production of
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intracellular ROS, which in turn activates signaling pathways like the Mitogen-Activated Protein

Kinase (MAPK) pathway.[1][2] The activation of specific kinases within this pathway, such as

extracellular signal-regulated kinase (ERK), leads to the upregulation of MMP-1, an enzyme

responsible for collagen degradation.[1][3][4] Furthermore, this inflammatory stimulus promotes

the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8),

creating a chronic inflammatory state that exacerbates skin aging.

Laricitrin 3-Rutinoside intervenes in this process by significantly reducing intracellular ROS

generation.[1][3][4] This reduction in oxidative stress leads to the downstream inhibition of ERK

phosphorylation, a critical step in the MAPK signaling cascade.[1][3] By suppressing ERK

activation, L3R effectively downregulates the secretion of MMP-1, thereby protecting collagen

from degradation.[1][3][4] Additionally, L3R diminishes the secretion of the pro-inflammatory

cytokines IL-6 and IL-8, further mitigating the inflammatory response in skin cells.[1][3]

Data Presentation
The following tables summarize the quantitative data on the effects of Laricitrin 3-Rutinoside

(L3R) on key biomarkers of skin aging in TNF-α-stimulated Normal Human Dermal Fibroblasts

(NHDFs).

Table 1: Effect of Laricitrin 3-Rutinoside (L3R) on Intracellular Reactive Oxygen Species

(ROS) Generation
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Treatment Group Concentration
Fold Change in
ROS Generation
(Mean ± SD)

P-value

Control - 1.00 ± 0.00 -

TNF-α (20 ng/mL) - 2.02 ± 0.07 < 0.001

L3R + TNF-α 25 µM 1.05 ± 0.01 < 0.001

L3R + TNF-α 50 µM 0.98 ± 0.00 < 0.001

L3R + TNF-α 100 µM 0.84 ± 0.03 < 0.001

Quercetin (Positive

Control) + TNF-α
3.1 µM 1.73 ± 0.01 < 0.001

Quercetin (Positive

Control) + TNF-α
6.3 µM 1.75 ± 0.01 < 0.001

Quercetin (Positive

Control) + TNF-α
12.5 µM 1.58 ± 0.02 < 0.001

Data is presented as fold change relative to the untreated control group. P-values are in

comparison to the TNF-α treated group. Data extracted from Lee et al. (2023).[1]

Table 2: Effect of Laricitrin 3-Rutinoside (L3R) on MMP-1 Secretion

Treatment Group Concentration
MMP-1 Secretion
(ng/mL, Mean ± SD)

P-value

Control - 10.61 ± 0.28 -

TNF-α (20 ng/mL) - 134.19 ± 1.11 < 0.001

L3R + TNF-α 50 µM 118.89 ± 2.45 < 0.001

L3R + TNF-α 100 µM 100.22 ± 1.01 < 0.001

P-values are in comparison to the TNF-α treated group. Data extracted from Lee et al. (2023).

[1]
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Table 3: Effect of Laricitrin 3-Rutinoside (L3R) on Pro-inflammatory Cytokine Secretion

Cytokine
Treatment
Group

Concentration
Secretion
(ng/mL, Mean
± SD)

P-value

IL-6 Control - Not specified -

TNF-α (20

ng/mL)
- 7.57 ± 0.14 < 0.001

L3R + TNF-α 50 µM 5.88 ± 0.47 < 0.05

L3R + TNF-α 100 µM 4.32 ± 0.00 < 0.001

IL-8 Control - Not specified -

TNF-α (20

ng/mL)
- 12.04 ± 0.19 < 0.001

L3R + TNF-α 25 µM 4.03 ± 0.03 < 0.001

L3R + TNF-α 50 µM 3.38 ± 0.06 < 0.001

L3R + TNF-α 100 µM 6.23 ± 0.49 < 0.001

P-values are in comparison to the TNF-α treated group. Data extracted from Lee et al. (2023).

[1]
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Caption: Signaling pathway of TNF-α-induced skin aging and the inhibitory effects of Laricitrin
3-Rutinoside.
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Caption: Experimental workflow for evaluating the anti-skin aging effects of Laricitrin.

Experimental Protocols
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Cell Culture and Treatment
Objective: To culture Normal Human Dermal Fibroblasts (NHDFs) and prepare them for

treatment with Laricitrin and/or TNF-α.

Materials:

Normal Human Dermal Fibroblasts (NHDFs)

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA solution

Phosphate Buffered Saline (PBS)

Laricitrin 3-Rutinoside (stock solution in DMSO)

Recombinant Human TNF-α (stock solution in sterile water)

Cell culture flasks, plates (6-well, 24-well, 96-well)

Humidified incubator (37°C, 5% CO2)

Protocol:

Cell Culture: Culture NHDFs in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin in a humidified incubator at 37°C with 5% CO2.

Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-

EDTA, and re-seed into new flasks or plates for experiments.

Seeding for Experiments: Seed NHDFs into appropriate culture plates (e.g., 24-well or 6-well

plates) at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
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Serum Starvation: Before treatment, replace the growth medium with serum-free DMEM and

incubate for 24 hours to synchronize the cells.

Pre-treatment: Treat the cells with various concentrations of Laricitrin 3-Rutinoside

(dissolved in serum-free DMEM) for 1 hour. Include a vehicle control (DMSO in serum-free

DMEM).

Stimulation: After pre-treatment, add TNF-α to a final concentration of 20 ng/mL to the

designated wells and incubate for the time specified in the subsequent protocols (e.g., 24

hours).

Intracellular ROS Measurement (DCFH-DA Assay)
Objective: To quantify the levels of intracellular ROS in NHDFs after treatment.

Materials:

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

Serum-free DMEM

PBS

Fluorescence microscope or plate reader

Protocol:

Follow the cell culture and treatment protocol (Section 1), seeding cells in a 24-well plate.

After the TNF-α stimulation period, wash the cells twice with PBS.

Add 10 µM DCFH-DA in serum-free DMEM to each well.

Incubate the plate at 37°C for 30 minutes in the dark.

Wash the cells twice with PBS to remove excess probe.

Measure the fluorescence intensity using a fluorescence microplate reader with an excitation

wavelength of 485 nm and an emission wavelength of 530 nm.
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Alternatively, capture images using a fluorescence microscope.

Normalize the fluorescence intensity to the protein concentration of each well to account for

any differences in cell number.

MMP-1 Quantification (ELISA)
Objective: To measure the concentration of secreted MMP-1 in the cell culture supernatant.

Materials:

Human MMP-1 ELISA Kit

Cell culture supernatants from treated cells (from Section 1)

Microplate reader

Protocol:

Follow the cell culture and treatment protocol (Section 1) for 24 hours.

Collect the cell culture supernatant from each well.

Centrifuge the supernatants at 1,000 x g for 20 minutes to remove any cellular debris.

Perform the MMP-1 ELISA according to the manufacturer's instructions. This typically

involves: a. Adding standards and samples to the antibody-pre-coated microplate. b.

Incubating the plate. c. Washing the plate to remove unbound substances. d. Adding a biotin-

conjugated detection antibody. e. Incubating and washing. f. Adding a streptavidin-HRP

conjugate. g. Incubating and washing. h. Adding a substrate solution to develop color. i.

Stopping the reaction with a stop solution.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the concentration of MMP-1 in each sample by comparing the absorbance to the

standard curve.

Western Blot for ERK Phosphorylation
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Objective: To determine the effect of Laricitrin on the phosphorylation of ERK in response to

TNF-α.

Materials:

RIPA lysis buffer with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

Protocol:

Follow the cell culture and treatment protocol (Section 1), stimulating with TNF-α for 30

minutes.

After treatment, wash the cells with ice-cold PBS.

Lyse the cells in ice-cold RIPA buffer.

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to

pellet cell debris.

Determine the protein concentration of the supernatant using a BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and detect the signal using an ECL substrate and an imaging

system.

To normalize for protein loading, strip the membrane and re-probe with an antibody against

total ERK1/2.

IL-6 and IL-8 Quantification (ELISA)
Objective: To measure the concentration of secreted pro-inflammatory cytokines IL-6 and IL-8

in the cell culture supernatant.

Materials:

Human IL-6 ELISA Kit

Human IL-8 ELISA Kit

Cell culture supernatants from treated cells (from Section 1)

Microplate reader

Protocol:

Follow the cell culture and treatment protocol (Section 1) for 24 hours.

Collect the cell culture supernatant from each well and centrifuge to remove debris.

Perform the IL-6 and IL-8 ELISAs on separate plates according to the manufacturer's

instructions, following a similar procedure as described for the MMP-1 ELISA (Section 3).
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Measure the absorbance at 450 nm and calculate the concentrations of IL-6 and IL-8 from

their respective standard curves.

Conclusion
The provided data and protocols demonstrate that Laricitrin 3-Rutinoside is a potent inhibitor

of key pathways involved in TNF-α-induced skin aging in dermal fibroblasts. Its ability to reduce

oxidative stress, inhibit the ERK/MMP-1 axis, and suppress pro-inflammatory cytokine

secretion makes it a compelling candidate for further research and development in the fields of

dermatology and cosmetology. These application notes serve as a comprehensive guide for

researchers aiming to investigate the anti-aging properties of Laricitrin and its derivatives.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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